4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid
Description
4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid is a sulfonamide-containing benzoic acid derivative characterized by a trans (E)-configured ethenyl group bridging a 4-methylphenyl moiety and a sulfonylamino functional group.
Properties
IUPAC Name |
4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S/c1-12-2-4-13(5-3-12)10-11-22(20,21)17-15-8-6-14(7-9-15)16(18)19/h2-11,17H,1H3,(H,18,19)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFQMDJYJHPWLB-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid typically involves the following steps:
Formation of the Ethenyl Group: The 4-methylphenyl ethenyl group can be introduced through a Heck reaction, where a 4-methylphenyl halide reacts with an ethenyl source in the presence of a palladium catalyst.
Benzoic Acid Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or diols.
Reduction: The sulfonylamino group can be reduced to an amine.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Epoxides or diols.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid would depend on its specific application. For instance, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis.
Comparison with Similar Compounds
2-[Ethyl-(4-methylphenyl)sulfonylamino]benzoic Acid (CAS 70176-69-1)
- Molecular Formula: C₁₆H₁₇NO₄S
- Substituents: An ethyl group replaces the ethenyl linker. The sulfonylamino group is attached to the benzoic acid at the 2-position (ortho to the carboxylic acid).
- The ethyl group may enhance lipophilicity but decrease rigidity .
(2S)-2-[(4-Methylphenyl)sulfonylamino]-2-phenylacetic Acid (CAS 111524-98-2)
- Molecular Formula: C₁₅H₁₅NO₄S
- Substituents :
- A phenylacetic acid backbone replaces benzoic acid.
- A chiral center (S-configuration) at the 2-position introduces stereochemical complexity.
- Key Differences: The phenylacetic acid moiety alters acidity (pKa) and solubility compared to benzoic acid derivatives. Stereochemistry may influence biological activity or receptor binding, a factor absent in the non-chiral target compound .
Comparative Data Table
Research Findings and Implications
- Structural Flexibility vs.
- Acidity and Solubility : The benzoic acid moiety in the target compound and analog may exhibit higher acidity (lower pKa) than the phenylacetic acid derivative , affecting solubility in aqueous environments.
- Biological Activity: No direct pharmacological data are available in the provided evidence.
Biological Activity
4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a unique molecular structure that includes an ethenyl linkage and a sulfonylamino group, which contribute to its potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : CHN OS
- Molecular Weight : 317.4 g/mol
- CAS Number : 1259225-21-2
The compound's structure facilitates interactions with various biological targets, enhancing its efficacy in inhibiting specific enzymes and receptors.
Enzyme Inhibition
This compound exhibits significant inhibitory effects on several enzymes, which can be summarized as follows:
| Enzyme | Inhibition Type | Mechanism |
|---|---|---|
| Lipoxygenase | Competitive inhibition | Interferes with substrate binding |
| Cyclooxygenase | Non-competitive inhibition | Alters enzyme conformation |
| Carbonic anhydrase | Mixed inhibition | Affects both substrate binding and enzyme activity |
These inhibitory actions suggest potential applications in treating inflammatory diseases, where modulation of these enzymes is critical.
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against:
- Gram-positive bacteria : Staphylococcus aureus
- Gram-negative bacteria : Escherichia coli
- Fungi : Candida albicans
The mechanism of action involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. The compound has demonstrated cytotoxic effects on several cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
The proposed mechanisms include induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cell cycle regulation.
Case Studies
-
Inhibition of Lipoxygenase
A study conducted by Zhang et al. (2023) reported that the compound inhibited lipoxygenase with an IC value of 12 µM, demonstrating its potential as an anti-inflammatory agent . -
Antimicrobial Efficacy
In a comparative study involving various sulfonamide derivatives, this compound exhibited superior activity against E. coli with a minimum inhibitory concentration (MIC) of 8 µg/mL . -
Cytotoxicity Against Cancer Cells
Research published in the Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in MCF-7 cells, with a half-maximal effective concentration (EC) of 15 µM .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid, and how can reaction conditions be optimized for yield?
- Methodology : Multi-step synthesis typically involves sulfonylation of a benzoic acid precursor followed by coupling with a 4-methylstyrene derivative. Key steps include:
- Sulfonylation : Reacting 4-aminobenzoic acid with a sulfonyl chloride intermediate under basic conditions (e.g., triethylamine) to form the sulfonamide bond .
- Ethenyl Coupling : Using Heck or Wittig reactions to introduce the (E)-configured ethenyl group, ensuring stereochemical control via palladium catalysts or stabilized ylides .
- Yield Optimization : Monitor reaction progress via TLC/HPLC, adjust stoichiometry (1.2–1.5 equivalents of sulfonyl chloride), and use inert atmospheres to prevent oxidation .
Q. How is the compound structurally characterized to confirm its identity and purity?
- Methodology :
- NMR Spectroscopy : and NMR to verify the sulfonamide linkage ( 2.5–3.5 ppm for SONH) and ethenyl geometry ( for trans coupling) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M-H] at m/z 344.08) .
- X-ray Crystallography : For unambiguous confirmation of the (E)-configuration and hydrogen-bonding patterns in the solid state .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. no activity) across studies?
- Methodology :
- Assay Standardization : Use consistent enzyme sources (e.g., recombinant human isoforms) and buffer conditions (pH 7.4, 25°C) to minimize variability .
- Kinetic Analysis : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition mechanisms, which may explain discrepancies in IC values .
- Structural Analogues : Compare activity with derivatives (e.g., methyl or chloro substituents) to identify critical pharmacophores .
Q. What experimental strategies are recommended for studying the compound’s interactions with biological macromolecules (e.g., proteins or DNA)?
- Methodology :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., carbonic anhydrase) to measure binding affinity () and kinetics () in real time .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven binding .
- Molecular Dynamics Simulations : Use docking software (AutoDock Vina) to predict binding poses and validate with mutagenesis studies on key residues (e.g., Zn-coordinating histidines) .
Q. How can researchers address low solubility in aqueous buffers during in vitro assays?
- Methodology :
- Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without denaturing proteins .
- pH Adjustment : Prepare stock solutions in mildly alkaline buffers (pH 8.0–9.0) to deprotonate the carboxylic acid group, improving hydrophilicity .
- Prodrug Design : Synthesize ester or amide derivatives for improved membrane permeability, followed by enzymatic hydrolysis in situ .
Data Analysis and Interpretation
Q. What statistical approaches are appropriate for analyzing dose-response data in cytotoxicity studies?
- Methodology :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism to calculate EC and Hill coefficients .
- ANOVA with Post Hoc Tests : Compare treatment groups (e.g., cancer vs. normal cell lines) to assess selectivity indices .
- Principal Component Analysis (PCA) : Identify outliers or batch effects in high-throughput screening datasets .
Q. How can researchers validate computational predictions of the compound’s metabolic stability?
- Methodology :
- In Vitro Microsomal Assays : Incubate with liver microsomes (human or rodent) and quantify parent compound depletion via LC-MS/MS over time .
- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates to predict drug-drug interaction risks .
- In Silico Tools : Use ADMET predictors (e.g., SwissADME) to cross-validate experimental half-life () and clearance rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
